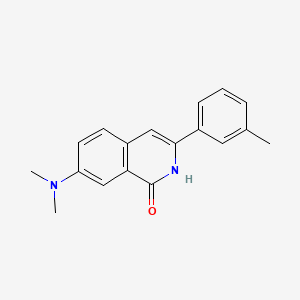
(3-Chloro-2-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is used as a reactant in various chemical reactions, including heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves the formation of stable transition complexes with sugars and amino acids . It has been tested for the inhibition of the NorA efflux pump .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C5H4BClFNO2/c7-4-3 (6 (10)11)1-2-9-5 (4)8/h1-2,10-11H . This indicates the presence of boron, chlorine, fluorine, nitrogen, and oxygen atoms in the molecule . Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 175.0007644 g/mol . The topological polar surface area is 53.4 Ų .Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Boronic acids, including derivatives like (3-chloro-2-fluoropyridin-4-yl)boronic acid, are pivotal in the development of pharmaceuticals due to their ability to form stable covalent bonds with biomolecules. These compounds are utilized in the synthesis of biologically active molecules, demonstrating their versatility in pharmaceutical applications. The synthesis and characterization of such derivatives reveal their potential in interacting with organic compounds and biological molecules, making them suitable candidates for further medicinal, pharmacological, and biological studies (Hernández-Negrete et al., 2021).
Boronic Acid Derivatives in Sensing Applications
The unique properties of boronic acids to interact with diols and Lewis bases make them ideal for sensing applications. This capability allows for their use in detecting various biological and chemical substances. Research highlights the importance of these interactions in developing new methodologies for biological labeling, protein manipulation, and the creation of therapeutic agents, showcasing the broad utility of boronic acid derivatives in scientific research (Lacina et al., 2014).
Advanced Material Development
In materials science, boronic acids are employed to engineer advanced materials with specific properties. Their ability to form dynamic covalent bonds is leveraged in creating responsive materials, such as hydrogels that can respond to biological stimuli. This application is crucial for developing smart materials for drug delivery systems and tissue engineering, where the dynamic behavior of boronic acid-containing materials can lead to innovations in biomedical engineering and responsive material design (Brooks et al., 2018).
Fluorescence Quenching and Molecular Recognition
Boronic acid derivatives are also significant in fluorescence-based sensing and molecular recognition. Studies on the fluorescence quenching properties of these compounds in the presence of analytes such as aniline provide insights into their potential as fluorescent sensors. This research underpins the development of high-sensitivity sensors for detecting various chemical substances, further highlighting the versatile applications of boronic acid derivatives in chemical sensing and molecular diagnostics (Geethanjali et al., 2015).
Organic Synthesis Enhancements
Furthermore, this compound and its analogs play a crucial role in enhancing the efficiency and selectivity of organic synthesis processes. Their involvement in cross-coupling reactions, such as the Suzuki-Miyaura reaction, exemplifies their utility in constructing complex organic molecules. This application is particularly valuable in the synthesis of natural products, pharmaceuticals, and novel organic materials, illustrating the compound's integral role in advancing organic synthesis methodologies (Daykin et al., 2010).
Safety and Hazards
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
3-Chloro-2-fluoropyridine-4-boronic acid, also known as (3-Chloro-2-fluoropyridin-4-yl)boronic acid or MFCD09037477, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers an organoboron group to a palladium complex . This results in the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 3-Chloro-2-fluoropyridine-4-boronic acid, impacts the synthetic pathways of various organic compounds. The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The primary result of the action of 3-Chloro-2-fluoropyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of 3-Chloro-2-fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these, along with the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the yield of the desired product . Furthermore, the stability of the compound can be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The boronic acid group in 3-Chloro-2-fluoropyridine-4-boronic acid allows it to form stable complexes with diols and other hydroxyl-containing molecules, making it a valuable tool in the synthesis of complex organic molecules.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoropyridine-4-boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine or threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Furthermore, 3-Chloro-2-fluoropyridine-4-boronic acid may influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes.
Properties
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSSQRGIWMXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660294 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-55-4 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

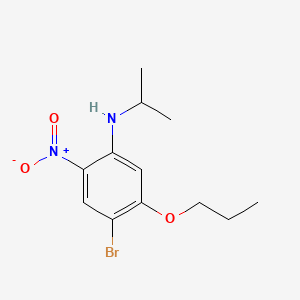
![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)

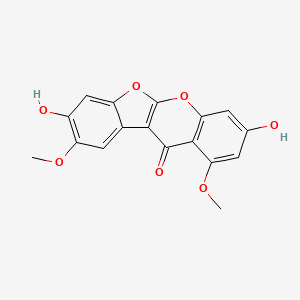
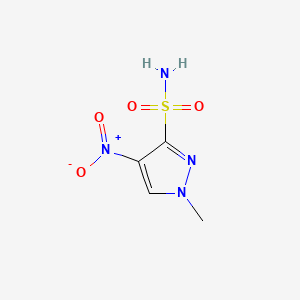
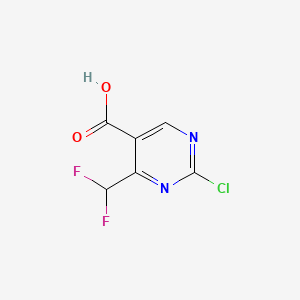
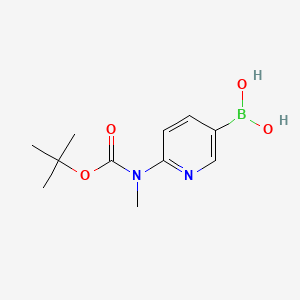
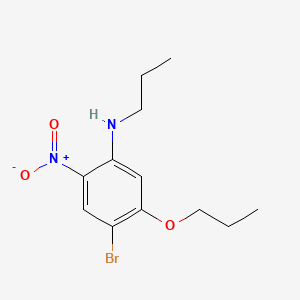

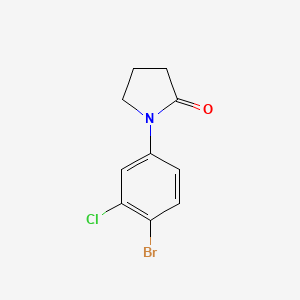
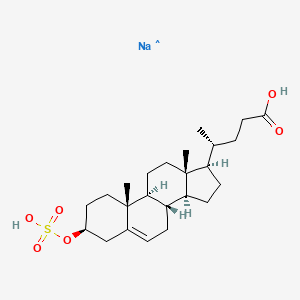
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
